molecular formula C21H17FN4O B15121332 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine

Cat. No.: B15121332
M. Wt: 360.4 g/mol
InChI Key: QGZCXRJIDAMOSJ-UHFFFAOYSA-N
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Description

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine is a complex organic compound that features a combination of fluorophenyl, oxadiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling.

    Attachment of the pyridine moiety: This can be accomplished through nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions.

    Final assembly: The final step involves the coupling of the oxadiazole and pyridine intermediates, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or photonic characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and oxadiazole moieties may contribute to binding affinity and specificity, while the pyridine group can influence the compound’s overall reactivity and stability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine
  • 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine
  • 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine

Uniqueness

The presence of the fluorophenyl group in 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substituents, such as chlorine or bromine.

Properties

Molecular Formula

C21H17FN4O

Molecular Weight

360.4 g/mol

IUPAC Name

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C21H17FN4O/c1-14-7-9-15(10-8-14)13-24-20-18(6-3-11-23-20)21-25-19(26-27-21)16-4-2-5-17(22)12-16/h2-12H,13H2,1H3,(H,23,24)

InChI Key

QGZCXRJIDAMOSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F

Origin of Product

United States

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